Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate
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Overview
Description
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate is a synthetic organic compound belonging to the class of benzoquinolinium derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties . The structure of this compound includes a benzoquinoline core with various substituents, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate typically involves a two-step process: quaternization followed by a cycloaddition reaction . The quaternization step involves the reaction of a nitrogen heterocycle with an alkylating agent, such as methyl sulfate, under controlled conditions. This is followed by a [3+2] dipolar cycloaddition reaction to form the final product . Industrial production methods may involve catalytic synthesis using specific catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified benzoquinoline derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology and medicine, benzo[f]quinolinium derivatives have shown significant antimicrobial and anticancer activities . They are used in the development of new drugs targeting bacterial and fungal infections, as well as various types of cancer. Additionally, these compounds are studied for their potential use in optoelectronics and agriculture .
Mechanism of Action
The mechanism of action of benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ATP synthase and topoisomerase II, inhibiting their functions and leading to antimicrobial and anticancer effects . The compound’s extended π-π conjugation allows it to intercalate into DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate can be compared with other benzoquinoline derivatives such as benzo[f]quinolinium salts and pyrrolobenzo[f]quinolinium cycloadducts . While all these compounds share a common benzoquinoline core, their substituents and functional groups differ, leading to variations in their biological activities and applications. The unique combination of substituents in this compound makes it particularly effective in certain antimicrobial and anticancer applications .
Properties
CAS No. |
61430-55-5 |
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Molecular Formula |
C24H25NO5S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)-4-methylbenzo[f]quinolin-4-ium;methyl sulfate |
InChI |
InChI=1S/C23H22NO.CH4O4S/c1-4-16-15-22(18-9-12-19(25-3)13-10-18)24(2)21-14-11-17-7-5-6-8-20(17)23(16)21;1-5-6(2,3)4/h5-15H,4H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XRXZYXJVEZUSOR-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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